molecular formula C11H10F2O B11927617 2-(2,5-Difluorophenyl)-4-pentyn-2-ol

2-(2,5-Difluorophenyl)-4-pentyn-2-ol

Cat. No.: B11927617
M. Wt: 196.19 g/mol
InChI Key: IIZKGGDUERZDPZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-4-pentyn-2-ol typically involves the reaction of 2,5-difluorophenylacetylene with an appropriate alcohol under catalytic conditions. One common method involves the use of a Grignard reagent, where 2,5-difluorophenylmagnesium chloride reacts with propargyl alcohol to yield the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2,5-difluorophenyl)-4-pentyn-2-one.

    Reduction: Formation of 2-(2,5-difluorophenyl)-4-penten-2-ol or 2-(2,5-difluorophenyl)-4-pentanol.

    Substitution: Formation of halogenated derivatives such as 2-(2,5-difluoro-4-bromophenyl)-4-pentyn-2-ol.

Scientific Research Applications

2-(2,5-Difluorophenyl)-4-pentyn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorophenyl)-4-pentyn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(2,5-Difluorophenyl)-4-penten-2-ol: Similar structure but with an alkene moiety instead of an alkyne.

    2-(2,5-Difluorophenyl)-4-pentanol: Similar structure but fully saturated without the alkyne.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H10F2O/c1-3-6-11(2,14)9-7-8(12)4-5-10(9)13/h1,4-5,7,14H,6H2,2H3

InChI Key

IIZKGGDUERZDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

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